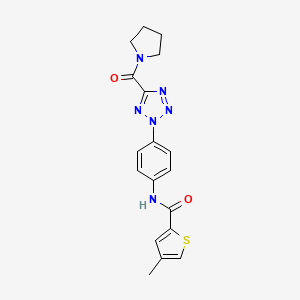
4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H18N6O2S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)thiophene-2-carboxamide, also known by its CAS number 1396682-37-3, is a compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is C18H18N6O2S, with a molecular weight of 382.4 g/mol. Its structure features a thiophene ring, a tetrazole moiety, and a pyrrolidine carbonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₂S |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 1396682-37-3 |
Research indicates that compounds containing thiophene and tetrazole groups exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific mechanisms through which this compound operates are still under investigation but may involve:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Activity : The presence of the tetrazole group is known to enhance antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro.
Anticancer Activity
A study focused on the antiproliferative effects of related compounds demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : Compounds with similar configurations showed IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer types .
Antimicrobial Activity
Research has indicated that derivatives with thiophene and tetrazole groups can inhibit bacterial growth effectively. Specific tests on gram-positive and gram-negative bacteria have shown promising results, suggesting that modifications to the core structure can enhance activity against resistant strains.
Case Study 1: Anticancer Efficacy
In a laboratory setting, this compound was tested against human liver carcinoma (HepG2) cells. The compound demonstrated significant antiproliferative activity with an IC50 value of approximately 5 µM, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study, the compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
特性
IUPAC Name |
4-methyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S/c1-12-10-15(27-11-12)17(25)19-13-4-6-14(7-5-13)24-21-16(20-22-24)18(26)23-8-2-3-9-23/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXCRDFFWZMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














